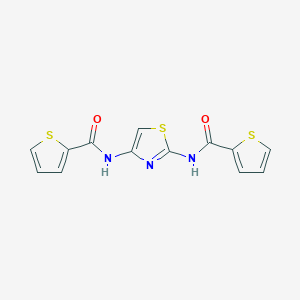

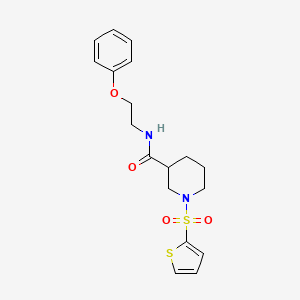

![molecular formula C20H14BrF2N5O2 B4632279 4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)

4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Descripción general

Descripción

This compound belongs to a class of molecules characterized by the presence of multiple aromatic rings, halogen substituents, and a pyrazole core, indicating a potential for diverse chemical reactivity and applications. Pyrazoles are known for their significance in pharmaceuticals, agrochemicals, and material science due to their versatile chemical properties.

Synthesis Analysis

While the exact synthesis of the named compound is not detailed, related compounds have been synthesized through various methods, including multicomponent reactions and nucleophilic substitution reactions. For example, the synthesis of similar pyrazole derivatives often involves the reaction of appropriate chalcones with hydrazine hydrate or semicarbazide under alkaline conditions to yield pyrazoline derivatives, which can further undergo substitution reactions to introduce various functional groups (Jasinski et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, structural characterization of isostructural compounds with similar functionalities has revealed planar conformations apart from substituted phenyl groups, which may adopt orientations nearly perpendicular to the core structure, influencing the molecule's overall geometry and properties (Kariuki et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives, including those with bromo and fluoro substituents, have been synthesized under various conditions, showcasing the adaptability and versatility of pyrazole chemistry. For instance, the synthesis of 4-substituted-3,5-bis(2-pyridyl)-1H-pyrazoles demonstrates the structural diversity achievable through different substitution patterns, offering insights into designing compounds with specific electronic and physical properties (Zhang et al., 2006). Similarly, the development of bulky bis(pyrazolyl)palladium complexes for Suzuki–Miyaura cross-coupling reactions emphasizes the role of pyrazole-containing compounds in catalyzing chemical transformations, hinting at potential catalytic applications of related compounds (Ocansey et al., 2018).

Photophysical and Electrochemical Properties

The study of pyrazole derivatives extends into the photophysical realm, where their properties can be harnessed for applications in light-emitting devices and as fluorophores for biological labeling. An example includes the investigation into the color tuning of iridium tetrazolate complexes, demonstrating how ancillary ligands influence emission properties, which could be relevant for designing new materials for organic electronics or sensors (Stagni et al., 2008).

Biological Applications

Pyrazole derivatives also find applications in the biomedical field, including as antiproliferative agents against cancer. The synthesis of novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives and their evaluation as potential antiproliferative agents against various cancer cell lines illustrate the therapeutic potential of pyrazole compounds (Ananda et al., 2016). These studies suggest that with appropriate functionalization, the compound of interest might exhibit biological activity worth exploring.

Material Science and Nanotechnology

In material science, pyrazole derivatives contribute to the development of advanced materials, such as in the creation of enhanced brightness emission-tuned nanoparticles. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, demonstrate the potential for pyrazole-containing compounds in optoelectronic applications and as components in light-emitting devices (Fischer et al., 2013).

Propiedades

IUPAC Name |

4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrF2N5O2/c1-12-10-17(28(29)30)24-26(12)11-27-20(14-4-8-16(23)9-5-14)18(21)19(25-27)13-2-6-15(22)7-3-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAIPPOFUVIFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrF2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

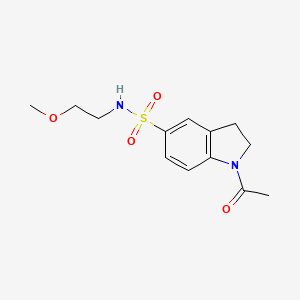

![N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)

![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)

![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)

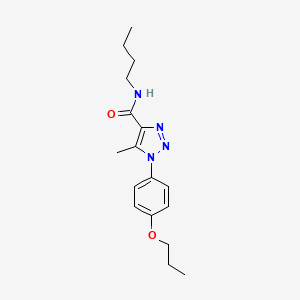

![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)

![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)

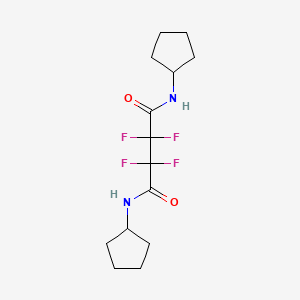

![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)